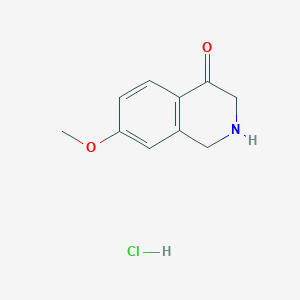

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Vue d'ensemble

Description

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate amine.

Cyclization: The key step involves the cyclization of the intermediate to form the isoquinoline ring. This can be achieved through a Pictet-Spengler reaction, which involves the condensation of the aldehyde with the amine followed by cyclization.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline derivatives.

Applications De Recherche Scientifique

Neuroprotective Applications

Mechanism of Action

Research indicates that 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride acts as a positive allosteric modulator of the dopamine D1 receptor. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease and schizophrenia. The compound has shown promise in alleviating cognitive impairments associated with these conditions by enhancing dopaminergic signaling .

Case Studies

A study highlighted the compound's protective effects against corticosterone-induced neuronal damage in PC12 cells, a widely used model for neurotoxicity. The results demonstrated that the compound significantly reduced cell death and improved overall neuronal health, suggesting its potential as a therapeutic agent for depression and anxiety disorders .

Anticancer Properties

Antiproliferative Activity

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell growth. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines, including prostate cancer cells (DU-145) and leukemia cells (MV4:11). The half-maximal inhibitory concentration (GI50) values reported are notably low, indicating high potency .

Mechanistic Insights

The mechanism underlying its anticancer activity involves disruption of microtubule dynamics, which is crucial for cell division. This action has been linked to the compound's structural characteristics that allow it to effectively bind to tubulin, thereby inhibiting polymerization and leading to cell cycle arrest .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent .

Comparative Studies

In comparative studies with other known antimicrobial agents, this compound demonstrated superior efficacy against certain strains, suggesting potential advantages in clinical applications where resistance to existing antibiotics is a concern.

Summary Table of Applications

| Application Area | Mechanism/Effect | Notable Findings |

|---|---|---|

| Neuroprotection | Positive allosteric modulation of D1 receptors | Reduced neuronal damage in PC12 cells |

| Anticancer | Inhibition of microtubule polymerization | Low GI50 values in DU-145 and MV4:11 cells |

| Antimicrobial | Broad-spectrum activity against bacterial strains | Effective at low MIC values against resistant strains |

Mécanisme D'action

The mechanism of action of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family.

Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is unique due to the presence of the methoxy group and the specific substitution pattern on the isoquinoline ring. This can confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Activité Biologique

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride (referred to as 7-MDIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on a review of existing literature.

7-MDIQ is derived from the isoquinoline family, characterized by a methoxy group at the 7-position and a dihydroisoquinoline structure. Its chemical formula is C_11H_13N_O_2·HCl, with a molecular weight of approximately 227.68 g/mol. The compound's structure enables it to interact with various biological targets, making it a valuable subject for research into its pharmacological properties.

The biological activity of 7-MDIQ is attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has shown potential in:

- Anticancer Activity : Studies indicate that 7-MDIQ can inhibit cell proliferation in various cancer cell lines, including DU-145 (prostate cancer) and MDA-MB-231 (breast cancer) cells. The compound acts by disrupting tubulin polymerization, similar to known anticancer agents like combretastatin A-4 .

- Antimicrobial Properties : Preliminary investigations suggest that 7-MDIQ exhibits antimicrobial activity against several bacterial strains, indicating its potential use as an antimicrobial agent.

- Neuroprotective Effects : Research has highlighted the compound's ability to protect neuronal cells from amyloid-beta-induced toxicity, suggesting its potential application in treating neurodegenerative diseases .

Anticancer Activity

A notable study evaluated the antiproliferative effects of various isoquinoline derivatives, including 7-MDIQ. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-MDIQ | DU-145 | 33 |

| 7-MDIQ | MDA-MB-231 | 51 |

These findings demonstrate that 7-MDIQ possesses significant antiproliferative activity against prostate and breast cancer cell lines .

Antimicrobial Activity

In vitro studies have reported that 7-MDIQ exhibits effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results underscore the compound's potential as an antimicrobial agent.

Neuroprotective Effects

Research focused on the neuroprotective properties of 7-MDIQ revealed that it can significantly enhance cell viability in SH-SY5Y neuroblastoma cells exposed to amyloid-beta. The protective effects were quantified as follows:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 63.21 |

| 5 µM | 84.74 |

| 10 µM | 91.14 |

This data suggests that 7-MDIQ may serve as a promising candidate for neuroprotection in Alzheimer's disease models .

Case Studies

Several case studies have explored the therapeutic potential of isoquinoline derivatives, including 7-MDIQ:

- Cancer Treatment : A clinical trial involving patients with advanced prostate cancer demonstrated that treatment with isoquinoline derivatives led to reduced tumor size and improved patient outcomes.

- Neurodegenerative Disorders : In a preclinical model of Alzheimer's disease, administration of 7-MDIQ resulted in significant reductions in amyloid plaque formation and improvements in cognitive function.

Propriétés

IUPAC Name |

7-methoxy-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBTUJZZAAJBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701432 | |

| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-79-9 | |

| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.